molecular formula C20H14ClN3O2S B2776979 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide CAS No. 899969-25-6

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B2776979
CAS No.: 899969-25-6
M. Wt: 395.86
InChI Key: AUHVODKDNJKREC-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a quinazolinone core, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the quinazolinone intermediate can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Coupling with Thiophene-2-carboxamide: The chlorinated quinazolinone is then coupled with thiophene-2-carboxamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinazolinone core can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the quinazolinone ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and ethanol.

Major Products

    Oxidation Products: Sulfoxides or sulfones from the thiophene ring.

    Reduction Products: Reduced quinazolinone derivatives.

    Substitution Products: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The quinazolinone core is known for its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties. Researchers are exploring its efficacy and mechanism of action in various disease models.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or photonic properties due to the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide, which are used in the development of conductive polymers and organic semiconductors.

Uniqueness

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-carboxamide is unique due to the combination of the quinazolinone and thiophene moieties in a single molecule. This dual functionality allows it to exhibit properties of both classes of compounds, making it a versatile candidate for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c1-12-22-16-6-3-2-5-14(16)20(26)24(12)13-8-9-15(21)17(11-13)23-19(25)18-7-4-10-27-18/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHVODKDNJKREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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